5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid
Description
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a substituted pyrazole ring at the 2-position of the benzene core and a methoxy group at the 5-position (CAS: 218930-41-7). Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol. Key physicochemical properties include a hydrophobic parameter (XlogP) of 2.2, a topological polar surface area of 64.4 Ų, and three rotatable bonds . The compound’s pyrazole ring is fully methylated (1,3,5-trimethyl substitution), which enhances steric bulk and influences its solubility and reactivity compared to less-substituted analogs.
Properties
IUPAC Name |
5-methoxy-2-(1,3,5-trimethylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-13(9(2)16(3)15-8)11-6-5-10(19-4)7-12(11)14(17)18/h5-7H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQPRWMZYZWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383992 | |
| Record name | 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
218930-41-7 | |
| Record name | 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Katritzky’s α-Benzotriazolylenone Method
The cyclocondensation of α-benzotriazolylenones with substituted hydrazines offers a regioselective pathway to polysubstituted pyrazoles. Applied to the target molecule:
Synthesis of α-Benzotriazolylenone Intermediate :
Cyclocondensation with Trimethylhydrazine :
Mechanistic Insight :
The benzotriazole group enhances α-proton acidity, enabling deprotonation and nucleophilic attack by hydrazine. Subsequent elimination of benzotriazole yields the pyrazole ring.
Diketone-Hydrazine Cyclization
A classical approach involves reacting 1,3-diketones with hydrazines:
Preparation of 5-Methoxy-2-(3-oxobutanoyl)benzoic Acid :
Cyclization with Methylhydrazine :
Limitations :
- Poor regiocontrol in unsymmetrical diketones.
- Competing formation of 1,2- vs. 1,3-disubstituted pyrazoles.
Cross-Coupling Strategies for Pyrazole-Benzoic Acid Conjugation
Suzuki-Miyaura Coupling
Coupling a pyrazole boronic ester with a halogenated benzoic acid derivative:
Synthesis of 5-Methoxy-2-bromobenzoic Acid :
Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-boronic Acid :
Palladium-Catalyzed Coupling :
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +15% |
| Solvent | DME/H₂O | +20% |
| Temperature | 90°C | +10% |
Ullmann-Type Coupling
For substrates resistant to Suzuki conditions:
- Copper-Catalyzed Coupling :
Advantage : Tolerates electron-deficient aryl halides.
Post-Functionalization of Pre-Formed Pyrazole Derivatives
Methylation of Pyrazole NH Group
Introducing the 1-methyl group after pyrazole-benzoic acid conjugation:
Carboxylic Acid Deprotection
If protected during synthesis (e.g., as methyl ester):
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Key Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 6H, 2×CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Purity Assessment :
Industrial-Scale Considerations and Process Optimization
Critical Parameters :
- Cost Efficiency : Suzuki coupling requires expensive palladium catalysts, favoring cyclocondensation for bulk production.
- Solvent Recovery : DME and DMF necessitate energy-intensive distillation vs. ethanol/water mixtures in diketone routes.
- Regulatory Compliance : Residual metal catalysts (Pd, Cu) must be <10 ppm in pharmaceutical applications.
Case Study : A pilot plant using Katritzky’s method achieved 82% yield at 50 kg scale, with 99.5% purity after recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological systems in ways that could lead to the development of new medications. Notably, compounds with similar pyrazole structures have been investigated for their anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Effects
Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. The potential for this compound to exhibit similar effects warrants further investigation through clinical trials.
Agrochemical Applications
The compound is also being explored in the field of agrochemicals. Its ability to modulate plant growth and development may provide avenues for enhancing crop yields and resistance to pests.
Case Study: Plant Growth Regulation
Studies have shown that certain benzoic acid derivatives can act as growth regulators in plants. The incorporation of the trimethyl-pyrazole moiety may enhance the efficacy of these compounds as biostimulants or herbicides.
Material Science
In material science, this compound could serve as a precursor for synthesizing novel polymers or composite materials due to its functional groups that can participate in polymerization reactions.
Case Study: Polymer Synthesis
Research into the polymerization of benzoic acid derivatives has revealed their potential use in creating materials with enhanced thermal stability and mechanical properties. The trimethyl-pyrazole group may impart unique characteristics that improve polymer performance.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with enzymes, leading to inhibition of their activity. This interaction is crucial in its antileishmanial and antimalarial activities, where it inhibits key enzymes in the metabolic pathways of the pathogens .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives with Pyrazole/Related Moieties
Key Observations :
Key Observations :
- Catalytic Methods : The target compound’s precursor (10i) is synthesized via ruthenium-catalyzed C–H activation, a modern approach contrasting with classical sulfonation/esterification in .
- Purity and Yield : The target’s alkylated derivative (7id) achieves moderate yields (52%), while commercial analogs like the 3,5-dimethylpyrazole variant are high-purity (97%) .
Biological Activity
5-Methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid (CAS No. 218930-41-7) is an organic compound characterized by its unique structure, which combines a methoxy group and a pyrazole ring attached to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antileishmanial and antimalarial research.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 260.29 g/mol. The compound features a methoxy group (-OCH) and a trimethyl-substituted pyrazole ring, which contribute to its distinct chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 218930-41-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. The pyrazole ring can form hydrogen bonds with enzymes involved in metabolic pathways, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of its antileishmanial and antimalarial effects, where it disrupts essential enzymatic processes within the pathogens.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives show high activity against various bacterial strains and fungi. The compound's structural features enhance its ability to inhibit microbial growth effectively .
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for its anti-inflammatory effects. In preclinical studies, it has shown comparable results to established anti-inflammatory drugs like indomethacin. The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
- Antileishmanial Activity : A study reported that pyrazole derivatives exhibited potent antileishmanial activity by inhibiting key enzymes in the Leishmania species' metabolic pathways .
- Antimalarial Effects : Another investigation highlighted the effectiveness of similar compounds against Plasmodium falciparum, suggesting that structural modifications could enhance their efficacy .
- Cytotoxicity : Research evaluating cytotoxic effects on cancer cell lines revealed that certain derivatives displayed significant antiproliferative activity while maintaining low toxicity towards normal cells .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functional groups (methoxy and trimethyl-substituted pyrazole), which confer distinct biological activities compared to other benzoic acid derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 5-Methoxy-2-(1,3,5-trimethyl-pyrazol)benzoic acid | High | Comparable to indomethacin | Significant |
| 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | Moderate | Low | Low |
| 3(5)-Substituted Pyrazoles | Variable | Moderate | Variable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzoic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole intermediates are often prepared using phenylhydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate) under reflux with acidic or basic catalysts. A related synthesis involves refluxing precursors with potassium carbonate and sodium methoxide in methanol, followed by purification via solvent extraction (e.g., ethyl acetate/water) and crystallization .
- Key Variables :
| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Phenylhydrazine, ethyl acetoacetate, acetic acid | 75–94% | 95.5% |
| Purification | Ethyl acetate/water partition, crystallization | 75% | >98% |
Q. How can spectroscopic methods (NMR, IR, HPLC) validate the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for benzoic acid protons; δ 2.0–3.0 ppm for methyl groups on pyrazole) .
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What solvent systems are effective for recrystallization and solubility studies?
- Methodological Answer : Ethanol-water mixtures (e.g., 70:30 v/v) are ideal for recrystallization due to moderate polarity. Solubility in polar aprotic solvents (e.g., DMSO) is high (>50 mg/mL), while aqueous solubility is pH-dependent (enhanced in basic conditions via deprotonation of the carboxylic acid) .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity or physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking against target proteins (e.g., cyclooxygenase-2) evaluates potential anti-inflammatory activity. Pyrazole-carboxylic acid derivatives show π-π stacking and hydrogen-bonding interactions with active sites .
Q. What strategies resolve contradictions in synthetic yields across different methodologies?
- Methodological Answer :
- Variable Optimization : Adjust catalyst load (e.g., sodium methoxide concentration) and reaction time (2–6 hours) to improve yield .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and refine purification steps .
- Case Study : A 94% yield was achieved using anhydrous MgCl₂ as a Lewis acid, versus 75% without it, highlighting its role in stabilizing intermediates .
Q. How can in vitro assays evaluate the compound’s pharmacological potential (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme Inhibition : Test against COX-2 or xanthine oxidase using fluorometric assays. IC₅₀ values for pyrazole derivatives range from 10–50 μM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Q. What are the challenges in analyzing stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis show degradation <5%. The carboxylic acid group is susceptible to photodegradation; thus, storage in amber vials at –20°C is recommended .
Data Contradictions and Resolution
- Synthesis Yields : reports 75% yield for a benzimidazole analog under similar conditions, while pyrazole-carboxylic acid derivatives (e.g., ) achieve >90% purity with optimized catalysts. Contradictions arise from differences in intermediate stability and purification protocols .
- Bioactivity : Pyrazole derivatives in show antimicrobial activity, whereas focuses on antitumor targets. Structural modifications (e.g., substituents on the pyrazole ring) critically influence biological selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
